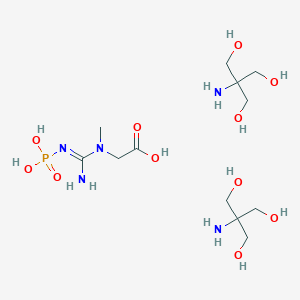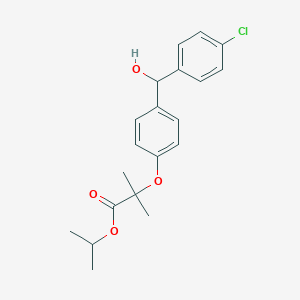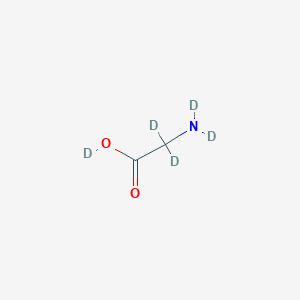
甘氨酸-d5
概述
描述
Glycine-d5 is an isotopologue of glycine in which all five hydrogen atoms have been replaced by deuterium . It is a deuterated compound and a glycine .
Molecular Structure Analysis
The molecular formula of Glycine-d5 is C2H5NO2 . The IUPAC name is deuterio 2,2-dideuterio-2-(dideuterioamino)acetate . The InChI is InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 .Chemical Reactions Analysis
There is a study on the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could be relevant to Glycine-d5 .Physical And Chemical Properties Analysis
The molecular weight of Glycine-d5 is 80.10 g/mol . Other computed properties include XLogP3 -3.2, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 3, Rotatable Bond Count 1, Exact Mass 80.063412132 g/mol, Monoisotopic Mass 80.063412132 g/mol, and Topological Polar Surface Area 63.3 Ų .科学研究应用
Mass Spectrometry
Glycine-d5 is used in mass spectrometry . Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules.
Anti-Inflammatory Effects
Glycine has been found to have anti-inflammatory effects . It can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects. Many studies have focused on the anti-inflammatory effects of glycine, including its abilities to decrease pro-inflammatory cytokines and the concentration of free fatty acids, to improve the insulin response, and to mediate other changes .
Modulation of Nuclear Factor Kappa B (NF-κB)
Glycine exerts its anti-inflammatory effects through the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . NF-κB is a protein complex that controls transcription of DNA, cytokine production and cell survival. It is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, oxidized LDL, and bacterial or viral antigens.
Dietary Supplementation
Although glycine is a non-essential amino acid, dietary glycine supplementation is important in avoiding the development of chronic inflammation . This highlights the importance of glycine in our diet and its potential benefits in reducing inflammation.
Geroprotective Potential
Dietary glycine increases healthy lifespan in model organisms and might decrease inflammation in humans, suggesting its geroprotective potential . This means that glycine could potentially be used to slow down the aging process and increase lifespan.
Synthesis of Biomolecules
Glycine, also known as amino acetic acid, is an important component of many proteins and plays a crucial role in the synthesis of many biomolecules , including creatine and purine nucleotides .
作用机制
Target of Action
Glycine-d5, a deuterium-labeled form of glycine, primarily targets the N-methyl-D-aspartic acid (NMDA) receptors and glycine receptors (GlyRs) . These receptors play crucial roles in the central nervous system. NMDA receptors are involved in excitatory neurotransmission , while GlyRs mediate inhibitory neurotransmission .
Mode of Action
Glycine-d5 acts as an inhibitory neurotransmitter in the central nervous system (CNS) and also as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors . In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .
Biochemical Pathways
Glycine-d5 is involved in several biochemical pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism primarily involving the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme initiating glycine degradation to form ammonia and CO2 .
Pharmacokinetics
The pharmacokinetics of glycine, and by extension Glycine-d5, suggest that it is transported into brain tissue by passive diffusion . This transportation is crucial for its role as a neurotransmitter in the CNS.
Result of Action
The action of Glycine-d5 at its target receptors leads to various molecular and cellular effects. It has been shown to confer neuroprotection against neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain . Glycine also boosts satellite cell proliferation and muscle regeneration by increasing activation of mammalian target of rapamycin complex 1 (mTORC1) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glycine-d5. Factors such as diet quality and quantity, physical activity, exposure to noise or fine dust, sleep patterns, smoking, stress, depression, and socioeconomic status can all potentially impact the effectiveness of Glycine-d5 . .
安全和危害
属性
IUPAC Name |
deuterio 2,2-dideuterio-2-(dideuterioamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-LGLHGEJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-d5 | |
CAS RN |
4896-77-9 | |
| Record name | Glycine-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterated glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004896779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H5)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Glycine-d5 in scientific research?
A1: Glycine-d5 is primarily used as a labeled compound in various research applications. Its deuterium atoms allow for easy tracking of the molecule and its fragments in complex mixtures using techniques like mass spectrometry. For example, researchers used glycine-d5, along with other labeled glycine isotopes, to study the degradation pathways of glycine in simulated Martian conditions. [] They found that decarboxylation, leading to the loss of carbon dioxide, was the first step in glycine degradation, regardless of the presence of perchlorates. []
Q2: How does deuteration in Glycine-d5 contribute to its utility in spin-trapping experiments?
A2: Glycine-d5, where all five hydrogen atoms are replaced with deuterium, provides valuable insights into the structure and reactions of radicals formed from glycine. [] When used in Electron Spin Resonance (ESR) spin-trapping experiments, the distinct hyperfine coupling constants of deuterium compared to hydrogen help to unambiguously identify the trapped radical species. [] This is particularly useful in studying complex reaction mixtures where multiple radical species might be present.
Q3: Can you provide an example of a chemical synthesis method where Glycine-d5 is utilized?
A3: Glycine-d5 serves as a valuable precursor in organic synthesis. One specific application is the synthesis of Glycolic-d2 acid (HOCD2CO2H). [] In this process, researchers employed two methods: the Cannizzaro rearrangement of glyoxal-d2 and the reaction of nitrous acid with glycine-d5. [] This highlights the versatility of glycine-d5 as a starting material for preparing other deuterated compounds.
Q4: Are there any studies investigating the impact of deuteration on the physical properties of Glycine?
A4: Yes, research has explored how deuteration affects the nuclear spin lattice relaxation of glycine. [] Specifically, studies on glycine-d5 in solid-state demonstrated that slow sample rotation could enhance the spin-lattice relaxation of rigid sites when neighboring fast-relaxing sites are present. [] This finding has implications for understanding molecular dynamics and interactions within solid-state samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

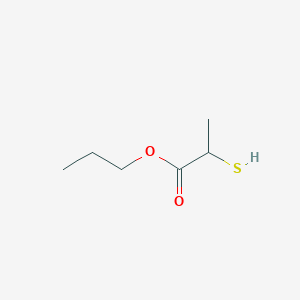




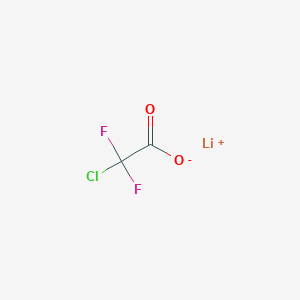

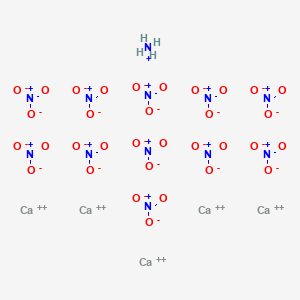

![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
